2,6-Dimethoxycymene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dimethoxycymene typically involves the methylation of 2,6-dihydroxycymene. This process can be achieved using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation of the hydroxyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the production process. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethoxycymene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy groups direct incoming electrophiles to the ortho and para positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Formation of 2,6-dimethoxybenzoquinone.
Reduction: Formation of 2,6-dimethoxycyclohexane.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,6-Dimethoxycymene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 2,6-dimethoxycymene involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
2,6-Dimethoxyphenol: Similar structure but with hydroxyl groups instead of methoxy groups.
2,6-Dimethoxytoluene: Similar structure but with a methyl group instead of an isopropyl group.
2,6-Dimethoxybenzoquinone: Oxidized form of 2,6-dimethoxycymene.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of methoxy groups, which impart distinct chemical and physical properties
Properties
CAS No. |
291774-65-7 |
---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
1,3-dimethoxy-2-methyl-5-propan-2-ylbenzene |
InChI |
InChI=1S/C12H18O2/c1-8(2)10-6-11(13-4)9(3)12(7-10)14-5/h6-8H,1-5H3 |
InChI Key |
RWENJYLCELUBAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1OC)C(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.